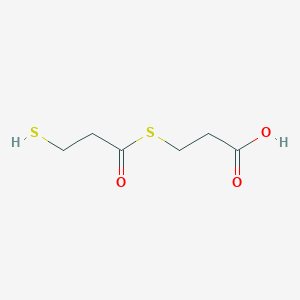

3-((3-Mercaptopropanoyl)thio)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((3-Mercaptopropanoyl)thio)propanoic acid is an organosulfur compound with the molecular formula C₆H₁₀O₃S₂. This compound is characterized by the presence of both carboxylic acid and thiol groups, making it a bifunctional molecule. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

3-((3-Mercaptopropanoyl)thio)propanoic acid can be synthesized through the addition of hydrogen sulfide to acrylic acid . This reaction typically requires controlled conditions to ensure the proper formation of the desired product. The reaction is as follows:

CH2=CHCOOH+H2S→HSCH2CH2COOH

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to isolate the final product.

化学反応の分析

Types of Reactions

3-((3-Mercaptopropanoyl)thio)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alkyl halides can react with the thiol group.

Major Products Formed

Oxidation: Disulfides are formed.

Reduction: Alcohols are produced.

Substitution: Thioethers are generated.

科学的研究の応用

3-((3-Mercaptopropanoyl)thio)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as a competitive inhibitor of glutamate decarboxylase, making it useful in neurological studies.

Medicine: Investigated for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of hydrophilic gold nanoparticles and as a stabilizer in polymerizations.

作用機序

The mechanism of action of 3-((3-Mercaptopropanoyl)thio)propanoic acid involves its interaction with specific molecular targets. In biological systems, it inhibits glutamate decarboxylase, leading to a decrease in the production of gamma-aminobutyric acid (GABA). This inhibition can result in convulsant effects, making it a valuable tool in neurological research .

類似化合物との比較

Similar Compounds

3-Mercaptopropionic acid: Similar in structure but lacks the additional thio group.

Thiolactic acid (2-mercaptopropionic acid): Contains a thiol group but differs in the position of the functional groups.

Uniqueness

3-((3-Mercaptopropanoyl)thio)propanoic acid is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various scientific and industrial applications.

生物活性

3-((3-Mercaptopropanoyl)thio)propanoic acid, also known as Sugammadex Impurity 1, is a sulfur-containing organic compound characterized by its thioester linkage. With a molecular formula of C₆H₁₀O₃S₂ and a molecular weight of approximately 194.26 g/mol, this compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Synthesis

The unique structure of this compound features a propanoic acid backbone with a mercaptopropanoyl group connected via a thioether bond. This configuration is significant for its reactivity and biological properties. The synthesis typically involves the reaction of 3-mercaptopropionic acid with propanoic anhydride or propanoic acid under acidic conditions. Alternative methods may utilize coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in drug development, particularly in anti-inflammatory and immunomodulatory contexts. The compound's structural similarities to other thiol-containing compounds suggest it may exhibit neuroprotective properties and influence cytokine release, which is critical in inflammatory responses.

Anti-inflammatory Effects

A study evaluating various derivatives related to propanoic acid moieties found that compounds similar to this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMC). Specifically, derivatives containing similar structural elements demonstrated a decrease in TNF-α production by approximately 44–60% at higher concentrations, indicating a strong anti-inflammatory effect .

Cytokine Modulation

In experiments where PBMC were stimulated with lipopolysaccharides (LPS), it was observed that certain derivatives could modulate cytokine release effectively. For instance, compounds analogous to this compound inhibited the release of IL-10 while increasing levels of other cytokines at different concentrations. This suggests that these compounds can influence both innate and adaptive immune responses, making them valuable for therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Mercaptopropionic Acid | C₃H₆O₂S | Contains a free thiol group; known for neuroprotective properties. |

| Propanoic Acid | C₃H₆O₂ | Simple carboxylic acid; serves as a building block in organic synthesis. |

| Thioacetic Acid | C₂H₄OS | A thioester similar in reactivity but lacks the propanoyl moiety. |

| 2-Mercaptoethanol | C₂H₆OS | Common reducing agent; used extensively in biochemistry. |

The table above illustrates the structural diversity among compounds related to this compound, highlighting its unique combination of thioester bond and mercaptopropanoyl group which may confer distinct biological activities compared to its analogs.

特性

分子式 |

C6H10O3S2 |

|---|---|

分子量 |

194.3 g/mol |

IUPAC名 |

3-(3-sulfanylpropanoylsulfanyl)propanoic acid |

InChI |

InChI=1S/C6H10O3S2/c7-5(8)2-4-11-6(9)1-3-10/h10H,1-4H2,(H,7,8) |

InChIキー |

ZAYYIIIGFLODEV-UHFFFAOYSA-N |

正規SMILES |

C(CS)C(=O)SCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。